2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 2-cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine . This nomenclature reflects the pyrrolidine backbone (a five-membered saturated nitrogen heterocycle) substituted at the 2-position with both a cyclopropyl group and a 4-fluorobenzyl moiety. The structural representation (Figure 1) highlights the spatial arrangement of these groups, with the cyclopropyl ring and fluorinated aromatic system contributing to the molecule’s stereoelectronic properties.
Structural Features :
- Pyrrolidine core : A five-membered ring with one nitrogen atom.
- Cyclopropyl substituent : A three-membered carbocyclic group attached to the pyrrolidine’s 2-position.
- 4-Fluorobenzyl group : A benzyl derivative with a fluorine atom at the para position of the aromatic ring.
The InChI code for the hydrochloride salt form is 1S/C14H18FN.ClH/c15-13-6-2-11(3-7-13)10-14(12-4-5-12)8-1-9-16-14;/h2-3,6-7,12,16H,1,4-5,8-10H2;1H, which encodes the connectivity and stereochemistry of the molecule.
CAS Registry Numbers and Alternative Denominations
The compound exists in both free base and salt forms, each with distinct CAS registry numbers:
| Form | CAS Registry Number | Source |
|---|---|---|
| Free base | 1520830-81-2 | |
| Hydrochloride salt | 2126161-10-0 |
Alternative names include:
These variations arise from differences in salt formation and stylistic preferences in benzyl vs. phenylmethyl terminology.
Molecular Formula and Weight Calculations
The molecular formula for the free base is C₁₄H₁₈FN , with a calculated molecular weight of 219.30 g/mol . For the hydrochloride salt, the formula becomes C₁₄H₁₈FN·HCl , yielding a molecular weight of 255.76 g/mol .
Breakdown of Molecular Weight :
- Carbon (C) : 14 atoms × 12.01 g/mol = 168.14 g/mol.
- Hydrogen (H) : 18 atoms × 1.01 g/mol = 18.18 g/mol.
- Fluorine (F) : 1 atom × 19.00 g/mol = 19.00 g/mol.
- Nitrogen (N) : 1 atom × 14.01 g/mol = 14.01 g/mol.
- Total (Free base) : 168.14 + 18.18 + 19.00 + 14.01 = 219.33 g/mol (theoretical vs. 219.30 g/mol reported).
For the hydrochloride salt, the addition of hydrochloric acid (HCl, 36.46 g/mol) increases the total weight to 219.30 + 36.46 = 255.76 g/mol .
Salt Forms and Hydrate Variations
The hydrochloride salt is the most well-documented salt form of this compound, as evidenced by its commercial availability and characterization in chemical databases. The salt formation occurs via protonation of the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents.
Key Properties of the Hydrochloride Salt :
- Purity : ≥95% (as reported by suppliers).
- Storage : Typically stored at ambient temperature in sealed containers to prevent hygroscopic degradation.
No hydrate forms or other solvates (e.g., ethanolates) have been reported in the literature or commercial sources. The absence of hydrate data suggests that the compound is either non-hygroscopic or forms unstable hydrates under standard conditions.
Properties
Molecular Formula |
C14H18FN |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H18FN/c15-13-6-2-11(3-7-13)10-14(12-4-5-12)8-1-9-16-14/h2-3,6-7,12,16H,1,4-5,8-10H2 |
InChI Key |
MRONKWJNQWHNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)F)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropyl-Substituted Precursors
One of the most established approaches involves multi-step synthesis starting from cyclopropyl-containing intermediates. According to patent literature, a typical route begins with the preparation of a cyclopropyl precursor, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone , which is synthesized by reacting 2-(2-fluorophenyl)acetic acid with ethyl cyclopropanecarboxylate . This intermediate is then subjected to further transformations to incorporate the pyrrolidine ring:
- Reaction with amines or amino derivatives to form the pyrrolidine core.
- Cyclization reactions facilitated by Lewis acids or other catalysts to form the pyrrolidine ring with the cyclopropyl substituent.
- Introduction of the fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.
This route is detailed in patent WO2012018791A2, where the synthesis involves reacting specific intermediates under controlled conditions to yield the target compound with high regio- and stereoselectivity.
Cyclization of Cyclopropane Derivatives
Another approach involves the cyclization of cyclopropane derivatives with suitable nitrogen sources. For example, the transformation of donor–acceptor cyclopropanes into pyrrolidones or pyrrolidines through acid-catalyzed cyclization has been documented. In this method, cyclopropane derivatives bearing ester or amide functionalities undergo ring-opening and subsequent cyclization under reflux conditions with acids like acetic acid, often in toluene, leading to the formation of the pyrrolidine ring with the desired substituents.
Multi-step Synthesis from Aromatic Precursors
A different route involves constructing the aromatic fluorophenyl moiety first, followed by its attachment to the cyclopropyl group. This is achieved through Suzuki–Miyaura coupling reactions, where a boronic acid derivative of the fluorophenyl is coupled with a cyclopropyl halide or related intermediate. The resulting intermediate is then cyclized with nitrogen sources to form the pyrrolidine ring, as demonstrated in recent total synthesis efforts for related compounds.
Modern and Innovative Approaches
Mechanochemical Synthesis
Recent advances have explored mechanochemistry to synthesize cyclopropyl derivatives efficiently. A notable example involves the use of solid-state reactions, where starting materials like 4-bromoquinoline derivatives undergo mechanochemical coupling, cyclization, and reduction steps in a single, solvent-free process. This method offers eco-friendly, scalable, and efficient pathways to key intermediates, including the target pyrrolidine derivatives, with high yields and minimal waste.
One-Pot Synthesis Strategies
One-pot procedures have been developed to streamline the synthesis of pyrrolidine derivatives. These often involve initial formation of cyclopropane intermediates via cycloaddition or ring-closure reactions, followed by in situ functionalization and cyclization to form the pyrrolidine core. For example, the transformation of cyclopropanes into pyrrolidones or pyrrolidines can be achieved by a sequence of alkylation, cyclization, and deprotection steps, often under mild conditions.
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclopropyl precursor synthesis | 2-(2-fluorophenyl)acetic acid, ethyl cyclopropanecarboxylate | Reflux, base catalysis | Formation of cyclopropyl ketone intermediates |
| Cyclization to pyrrolidine | Lewis acids (e.g., boron trifluoride, zinc chloride), acetic acid | Reflux, solvent | Acid-induced cyclization of cyclopropane derivatives |
| Aromatic coupling | Boronic acids, palladium catalysts | Mild heating, inert atmosphere | Suzuki–Miyaura coupling for fluorophenyl attachment |
| Reduction | MgCl2-KBH4, hydrogenation | Room temperature to mild heating | Conversion of esters to alcohols or amines |
| Final functionalization | Nucleophilic substitution, reductive amination | Mild heating, solvent | Introduction of amino groups or side chains |
Summary of Research Findings
- The synthesis of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine can be achieved via multi-step pathways involving cyclopropyl precursors, cyclization reactions, and aromatic coupling (patent WO2012018791A2).
- Cyclization of cyclopropane derivatives under acid catalysis, especially using acetic acid reflux, provides a practical route to pyrrolidone and pyrrolidine cores with various substituents, including fluorophenyl groups.
- Modern mechanochemical techniques facilitate solvent-free, scalable synthesis with high yields and minimal environmental impact, representing a promising avenue for industrial production.
- One-pot strategies combining cyclopropanation, cyclization, and reduction steps streamline the synthesis process, reducing time and resource consumption.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Carboxylic Acid Core : The pyrrolidine derivative’s secondary amine group confers basicity (predicted pKa ~9–10), enhancing solubility in acidic environments. In contrast, the carboxylic acid analogs (pKa ~2–4) are more soluble in basic conditions, impacting bioavailability.
- Substituent Effects: The 4-fluorophenyl group in both the pyrrolidine and acetic acid derivatives enhances lipophilicity (cLogP ~2.5–3.5, estimated), favoring blood-brain barrier penetration.
Biological Activity
2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is a pyrrolidine derivative notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its structural characteristics, which may influence its interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopropyl group and a fluorophenyl moiety attached to a pyrrolidine ring. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, similar to other pyrrolidine derivatives that exhibit inhibitory effects on targets such as dihydrofolate reductase and carbonic anhydrase .
- Receptor Modulation : The compound might modulate neurotransmitter receptors, akin to other compounds in its class that have been studied for their effects on the central nervous system .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections .
- Anticancer Properties : Research indicates that certain pyrrolidine analogs possess cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various pyrrolidine derivatives against E. coli and S. aureus. Compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 μg/mL to 125 μg/mL, indicating promising antibacterial activity . -
Cytotoxicity Against Cancer Cell Lines :
In vitro studies conducted on several cancer cell lines revealed that certain pyrrolidine derivatives had IC50 values comparable to established chemotherapeutics. For instance, compounds with a similar structural framework showed IC50 values ranging from 10 μM to 50 μM against breast cancer cells .
Comparative Analysis
The biological activity of this compound can be compared with other known pyrrolidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
